An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-4-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The document details a plausible multi-step synthetic pathway, including experimental protocols for key transformations. Furthermore, it presents a summary of the available physicochemical and spectroscopic data for the target compound and its precursors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyridine-based compounds.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. 3,5-Dibromo-4-nitropyridine is a synthetically interesting molecule that combines the reactivity of bromine atoms, which can be readily displaced or used in cross-coupling reactions, with the electron-withdrawing nature of a nitro group, which can be a precursor for an amino group or influence the reactivity of the pyridine ring.
This guide outlines a feasible synthetic route to 3,5-Dibromo-4-nitropyridine and compiles its known characterization data.
Synthesis of 3,5-Dibromo-4-nitropyridine
The synthesis of 3,5-Dibromo-4-nitropyridine is proposed to proceed via a three-step sequence starting from commercially available 3,5-dibromopyridine:
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N-Oxidation: 3,5-Dibromopyridine is first oxidized to its corresponding N-oxide.
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Nitration: The resulting 3,5-dibromopyridine-N-oxide is then nitrated at the 4-position.
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Deoxygenation: Finally, the N-oxide is deoxygenated to yield the target compound, 3,5-Dibromo-4-nitropyridine.
Experimental Protocols
Step 1: N-Oxidation of 3,5-Dibromopyridine
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Materials: 3,5-Dibromopyridine, Trifluoroacetic acid, 30% Hydrogen peroxide.
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Procedure:
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In a four-necked flask, dissolve 3,5-dibromopyridine (100 g, 0.42 mol) in trifluoroacetic acid (100 ml) at 20-25 °C with stirring.
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Prepare a 30% hydrogen peroxide solution (416.2 g, 3.67 mol).
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The two solutions are then reacted in a microreactor at a controlled temperature of 40-80 °C and a pressure of 0-2 MPa.
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The product, 3,5-dibromopyridine-N-oxide, is obtained as off-white crystals after separation and purification, which involves crystallization from water, filtration, washing, and drying[1].
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Step 2: Nitration of 3,5-Dibromopyridine-N-oxide
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Materials: 3,5-Dibromopyridine-N-oxide, Fuming nitric acid, Concentrated sulfuric acid.
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Procedure:
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Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid under cooling.
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Step 3: Deoxygenation of 3,5-Dibromo-4-nitropyridine-N-oxide
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Materials: 3,5-Dibromo-4-nitropyridine-N-oxide, Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Triethylamine, Acetonitrile.
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Procedure:
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A mixture of the pyridine N-oxide, a catalytic amount of Pd(OAc)2 and dppf, and triethylamine in acetonitrile is heated.
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This method has been shown to be effective for the deoxygenation of various pyridine N-oxides, tolerating functional groups like nitro groups[4]. (Note: A specific protocol for 3,5-dibromo-4-nitropyridine-N-oxide is not available, but this general method is a strong candidate.)
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Characterization Data
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | - |
| 3,5-Dibromopyridine-N-oxide | - | C₅H₃Br₂NO | 252.89 | - |
| 3,5-Dibromo-4-nitropyridine-N-oxide | 62516-09-0 | C₅H₂Br₂N₂O₃ | 297.89 | - |
| 3,5-Dibromo-4-nitropyridine | 121263-11-4 | C₅H₂Br₂N₂O₂ | 281.89 | 241 at 760 mmHg[5] |
Spectroscopic Data
3,5-Dibromopyridine
| Technique | Data |
| ¹H NMR | Due to the symmetry of the molecule, two signals are expected in the aromatic region. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) expected at m/z 235, 237, 239 with a characteristic isotopic pattern for two bromine atoms. |
3,5-Dibromopyridine-N-oxide
| Technique | Data |
| ¹H NMR | Predicted to show two signals in the downfield region. |
3,5-Dibromo-4-nitropyridine-N-oxide
| Technique | Data |
| ¹H NMR | Predicted to show a single, sharp singlet in the downfield region due to the chemical equivalence of the two protons at the 2 and 6 positions[5]. |
| ¹³C NMR | Predicted to show three signals: one for the equivalent C-2 and C-6, one for the equivalent C-3 and C-5, and one for C-4[5]. |
3,5-Dibromo-4-nitropyridine
| Technique | Data |
| ¹H NMR | Predicted to show a single singlet in the aromatic region due to the symmetrical nature of the molecule. |
| ¹³C NMR | Predicted to show three distinct signals for the pyridine ring carbons. |
| IR Spectrum | Expected to show characteristic peaks for C-Br, C-N, and NO₂ stretching vibrations. |
| Mass Spectrum | The molecular ion peak (M⁺) is expected at m/z 279, 281, 283, showing the isotopic pattern for two bromine atoms. |
Logical Relationships in Synthesis
The synthesis of 3,5-Dibromo-4-nitropyridine is a sequential process where the successful execution of each step is critical for the next.
Conclusion
This technical guide has outlined a viable synthetic route for 3,5-Dibromo-4-nitropyridine and has compiled the currently available characterization data. While detailed experimental protocols and complete spectroscopic data for the final product are not yet fully reported in the literature, the information provided herein offers a solid foundation for researchers to build upon. The synthesis relies on well-established chemical transformations, and the predicted characterization data provides a useful reference for the identification of the target compound. Further research is warranted to fully elucidate the experimental details of the synthesis and to comprehensively characterize 3,5-Dibromo-4-nitropyridine.
